molecular formula C9H10ClNO3 B13652668 Ethyl 2-chloro-6-methoxynicotinate

Ethyl 2-chloro-6-methoxynicotinate

Cat. No.: B13652668
M. Wt: 215.63 g/mol
InChI Key: SCMJLDJGABVNPI-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-methoxynicotinate is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a pyridine ring core substituted with chloro and methoxy groups, alongside an ethyl ester moiety, making it a versatile building block for the synthesis of more complex molecules. Its structure is analogous to other halogenated alkoxypyridinecarboxylates that are widely utilized in pharmaceutical development, such as in the exploration of S1P1 receptor agonists for immunomodulatory therapies . The strategic placement of functional groups on the ring allows for regioselective further modifications, enabling researchers to efficiently create targeted compound libraries for drug discovery programs. As a valuable scaffold, it facilitates the study of structure-activity relationships (SAR) and contributes to the development of potential therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-6-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-7(13-2)11-8(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMJLDJGABVNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Chloro 6 Methoxynicotinate and Its Precursors

Classical and Convergent Synthetic Routes to Ethyl 2-chloro-6-methoxynicotinate Analogues

Traditional synthetic pathways to this compound often involve multi-step sequences starting from readily available nicotinic acid derivatives. These routes focus on the strategic introduction of chloro and methoxy (B1213986) substituents, followed by esterification.

The synthesis of the target compound often commences with the chlorination of a suitable nicotinic acid precursor. A key intermediate in many synthetic routes is 2,6-dichloronicotinic acid. This precursor can then undergo esterification to yield the corresponding ethyl ester. The esterification of pyridinecarboxylic acids, such as nicotinic acid, is a well-established process. Typically, this reaction is carried out by refluxing the acid with an alcohol, like ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid. orientjchem.org For instance, the synthesis of ethyl nicotinate (B505614) can be achieved by reacting nicotinic acid with absolute ethanol in the presence of a solid acid catalyst. google.com

A common precursor, 2,6-dichloronicotinic acid, can be synthesized and subsequently esterified to produce ethyl 2,6-dichloronicotinate. This dichlorinated ester serves as a crucial building block for the subsequent introduction of the methoxy group.

PrecursorReagentsProductNotes
Nicotinic AcidEthanol, Solid Acid CatalystEthyl NicotinateA foundational esterification reaction. google.com
2,6-Dichloronicotinic AcidEthanol, Acid CatalystEthyl 2,6-dichloronicotinateCreates a key intermediate for methoxylation.

A critical step in the synthesis of this compound is the regioselective replacement of one of the chloro groups in a dichlorinated precursor with a methoxy group. Starting from 2,6-dichloronicotinic acid, a regioselective nucleophilic substitution can be achieved. ambeed.com

One reported method involves treating 2,6-dichloronicotinic acid with potassium tert-butoxide in methanol. ambeed.com This reaction proceeds at an elevated temperature, leading to the selective formation of 2-chloro-6-methoxynicotinic acid. The subsequent esterification of this acid with ethanol provides the final product, this compound. The regioselectivity of this methoxylation is a key factor in the successful synthesis of the target molecule.

Starting MaterialReagentsProductKey Feature
2,6-Dichloronicotinic acidPotassium tert-butoxide, Methanol2-Chloro-6-methoxynicotinic acidRegioselective substitution of the 6-chloro group. ambeed.com
2-Chloro-6-methoxynicotinic acidEthanol, Acid CatalystThis compoundFinal esterification step.

Modern and Sustainable Synthetic Enhancements

In recent years, there has been a significant drive toward developing more sustainable and efficient chemical processes. Microwave-assisted synthesis and flow chemistry have emerged as powerful tools in organic synthesis, offering numerous advantages over conventional methods.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of the final products. ajrconline.org This technology is considered a green chemistry approach due to its efficiency and reduced energy consumption compared to traditional heating methods. ajrconline.org The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds and in esterification reactions.

The synthesis of various ester derivatives has been successfully achieved using microwave irradiation, often resulting in shorter reaction times and higher yields compared to conventional refluxing methods. nih.govmdpi.com For example, the esterification of 3-(2-thienoyl) propionic acid with ethanol was completed in 15 minutes under microwave irradiation at 80°C. nih.gov These findings suggest that the esterification of 2-chloro-6-methoxynicotinic acid could be significantly optimized using microwave technology, leading to a more efficient and sustainable process.

Reaction TypeConventional MethodMicrowave-Assisted MethodAdvantages of Microwave
EsterificationHours of refluxMinutesReduced reaction time, higher yields. ajrconline.orgnih.gov
Heterocycle SynthesisLong reaction times, often requires high temperaturesShorter reaction times, often at lower bulk temperaturesIncreased efficiency, cleaner reactions. mdpi.com

Continuous flow chemistry has gained prominence as a novel technology for chemical synthesis, offering benefits such as improved safety, scalability, and product consistency. mdpi.comnih.gov By performing reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters like temperature, pressure, and reaction time. nih.gov

While a specific flow chemistry synthesis for this compound has not been detailed in the reviewed literature, the principles of flow chemistry are highly applicable to its production. For instance, the industrial production of nicotinic acid, a primary precursor, has been optimized using continuous flow processes, such as the oxidation of picolines. nih.gov The ability to operate at superheated conditions in flow reactors can significantly accelerate reaction rates, potentially eliminating the need for catalysts in some cases. nih.gov The application of flow chemistry to the chlorination, methoxylation, and esterification steps in the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. mdpi.com

TechnologyKey AdvantagesPotential Application in Nicotinate Synthesis
Flow ChemistryEnhanced safety, scalability, precise control over reaction conditions, process intensification. mdpi.comnih.govContinuous production of nicotinic acid precursors and the target molecule, this compound. nih.gov

Reactivity and Transformation Pathways of Ethyl 2 Chloro 6 Methoxynicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The presence of a chlorine atom on the pyridine ring of ethyl 2-chloro-6-methoxynicotinate renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the derivatization of halopyridines, allowing for the introduction of a wide array of functional groups.

The chlorine atom at the 2-position of the pyridine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. youtube.com The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the reactivity order often being F > Cl > Br > I. This is attributed to the higher electronegativity of fluorine, which better stabilizes the negative charge in the intermediate. sci-hub.se

The pyridine nitrogen atom plays a crucial role in activating the ring towards nucleophilic attack, particularly at the ortho and para positions. youtube.com This is due to the electron-withdrawing nature of the nitrogen, which helps to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com Consequently, 2- and 4-halopyridines are generally more reactive towards nucleophiles than their 3-halo counterparts. youtube.com

The following table provides examples of nucleophilic substitution reactions on halopyridines, illustrating the versatility of this transformation.

NucleophileReagentProduct Type
AmineR-NH₂2-Aminopyridine derivative
AlkoxideR-O⁻2-Alkoxypyridine derivative
ThiolateR-S⁻2-Thioetherpyridine derivative

This table illustrates the general classes of products obtained from the reaction of 2-chloropyridines with various nucleophiles.

The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is a critical aspect of their synthetic utility. In the case of this compound, the substitution will occur at the 2-position, where the chlorine atom is located. youtube.com The directing effect of the pyridine nitrogen atom strongly favors nucleophilic attack at the ortho (2- and 6-) and para (4-) positions. youtube.com

The presence of other substituents on the ring can also influence the regiochemical outcome. Electron-withdrawing groups, such as the ester group in this compound, can further activate the ring towards nucleophilic attack. libretexts.org The combination of the activating pyridine nitrogen and the electron-withdrawing ester group enhances the reactivity of the 2-position towards nucleophilic displacement.

Transformations Involving the Ester Moiety

The ester group of this compound provides another site for chemical modification, allowing for further diversification of the molecular scaffold.

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules, as the resulting carboxylic acid can be coupled with amines or alcohols to form amides or different esters, respectively.

Transesterification, the conversion of one ester to another, can also be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the physical and chemical properties of the molecule, such as its solubility or reactivity.

The carboxylic acid obtained from the hydrolysis of the ester can serve as a versatile intermediate for the construction of more elaborate molecular architectures. For instance, it can be activated and coupled with various amines to generate a library of amides. These amide derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Furthermore, the ester group can be reduced to the corresponding primary alcohol. This alcohol can then undergo a variety of transformations, such as oxidation to an aldehyde or conversion to a leaving group for subsequent nucleophilic substitution reactions.

Metal-Catalyzed Coupling Reactions of Halonicotinates

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and halonicotinates are excellent substrates for these transformations. The chlorine atom of this compound can participate in a range of coupling reactions, including Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyridine derivatives.

The following table summarizes some of the key metal-catalyzed coupling reactions applicable to halonicotinates.

ReactionCatalystCoupling PartnerBond Formed
Suzuki CouplingPalladiumBoronic acid/esterC-C
Heck CouplingPalladiumAlkeneC-C
Sonogashira CouplingPalladium/CopperTerminal alkyneC-C
Buchwald-Hartwig AminationPalladiumAmineC-N
Stille CouplingPalladiumOrganostannaneC-C

This table highlights some of the most common and powerful metal-catalyzed cross-coupling reactions used to functionalize halopyridines.

These coupling reactions are characterized by their high functional group tolerance and their ability to be performed under relatively mild conditions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. The development of new and more efficient catalytic systems continues to expand the scope and utility of these powerful synthetic methods.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations. The chloro group at the 2-position of the pyridine ring is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide, is a widely used reaction in this context. libretexts.orgorganic-chemistry.org For instance, this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce a wide range of substituents at the 2-position. libretexts.orgsigmaaldrich.com These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, a phosphine (B1218219) ligand like P(t-Bu)3 or PCy3, and a base. organic-chemistry.org The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org The reaction conditions are generally mild, offering good functional group tolerance. nih.gov

The Heck reaction , another significant palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgdiva-portal.org this compound can participate in Heck reactions, where the chloro substituent is replaced by a vinyl group. This reaction provides a direct method for the introduction of alkenyl moieties at the 2-position of the pyridine ring, leading to the synthesis of various substituted styrenes and other vinylated pyridines.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the organoboron or organotin reagent (in Suzuki or Stille coupling, respectively) or migratory insertion of the alkene (in Heck coupling), and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

Iridium-Catalyzed C-H Borylation Strategies

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct functionalization of C-H bonds, converting them into versatile boronate esters. illinois.eduvanderbilt.eduumich.edu This methodology is applicable to a wide range of aromatic and heteroaromatic substrates, including derivatives of pyridine. rsc.org While direct C-H borylation of the pyridine ring in this compound can be challenging due to the directing effects of the existing substituents and potential catalyst inhibition by the pyridine nitrogen, strategic application of this reaction on related scaffolds is of significant interest. rsc.org

The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. umich.edu In substituted pyridines, the position of borylation can be influenced by the electronic nature and steric bulk of the substituents. For instance, in some 2-substituted pyridines, borylation can be directed to the C-6 position. rsc.org

The general catalytic cycle for iridium-catalyzed C-H borylation involves an iridium(III) complex. illinois.edu The reaction is typically catalyzed by a combination of an iridium precursor, such as [Ir(OMe)COD]2, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), with a boron source like bis(pinacolato)diboron (B136004) (B2pin2) or pinacolborane (HBpin). nih.gov The resulting boronate esters are valuable intermediates that can undergo subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of functional groups.

Other Significant Functional Group Interconversions and Pyridine Ring Reactivity

Reduction Reactions and Their Synthetic Utility

The functional groups present in this compound offer opportunities for selective reduction. The ethyl ester can be reduced to a primary alcohol, providing a hydroxymethyl group at the 3-position. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H). The resulting (2-chloro-6-methoxypyridin-3-yl)methanol (B591555) is a valuable intermediate for further synthetic modifications, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group into a leaving group for nucleophilic substitution reactions.

The chloro group at the 2-position can also be subjected to reduction, leading to its removal and the formation of Ethyl 6-methoxynicotinate. This reductive dehalogenation can be accomplished through various methods, including catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) in the presence of a base or using hydride reagents. The choice of reducing agent and reaction conditions is crucial to achieve selectivity between the reduction of the ester and the removal of the chloro group.

Oxidation and Other Electrophilic/Radical Processes

The pyridine ring in this compound is generally electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the chloro and ester substituents. This makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. However, the methoxy (B1213986) group at the 6-position is an electron-donating group, which can partially offset this effect and potentially direct electrophiles to specific positions.

Oxidation of the pyridine nitrogen to form the corresponding N-oxide can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can activate the pyridine ring towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. This can be a useful strategy for introducing other functional groups onto the pyridine ring.

While less common, radical reactions involving the chloro substituent are also conceivable. For example, under specific conditions, the chloro group could potentially participate in radical-mediated coupling reactions.

Strategic Applications of Ethyl 2 Chloro 6 Methoxynicotinate As a Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Scaffolds and Ring Systems

Synthesis of Fused Pyridones and Related Polycyclic Structures

No specific studies were identified that detail the use of Ethyl 2-chloro-6-methoxynicotinate as a direct precursor for the synthesis of fused pyridones or other complex polycyclic systems.

Precursors to Diverse Nitrogen-Containing Heterocycles

While its structure suggests it could serve as a precursor to various nitrogen-containing heterocycles, specific reaction pathways and the resulting compounds synthesized from this compound are not described in the available literature.

Role in the Development of New Chemical Entities

Intermediate for Analogue Synthesis in Medicinal Chemistry Research

There is no specific information available in the public domain that links this compound as a key intermediate in the synthesis of analogues for medicinal chemistry research.

Building Block for Agrochemical Research

Similarly, its application as a building block in the development of new agrochemical compounds is not documented in the reviewed sources.

Integration into Multi-Component Reaction Sequences and Cascade Processes

No published examples were found of this compound being utilized in multi-component or cascade reactions to build complex molecular architectures.

Mechanistic and Theoretical Investigations of Ethyl 2 Chloro 6 Methoxynicotinate Reactivity

Elucidation of Reaction Mechanisms in Halogen-Substituted Pyridine (B92270) Chemistry

The chemistry of halogen-substituted pyridines is dominated by nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces the halogen atom on the pyridine ring. The reactivity of the halogen is highly dependent on its position on the ring. For pyridines, halogens at the 2- and 4-positions are significantly more susceptible to nucleophilic attack than those at the 3-position. This is due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitrogen.

The reaction of a halogenated pyridine with a nucleophile typically proceeds through an addition-elimination mechanism. nanobioletters.com In the first step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. In the second, typically fast, step, the halogen atom is eliminated as a halide ion, restoring the aromaticity of the ring.

The presence of electron-withdrawing or electron-donating groups on the pyridine ring can significantly influence the rate and regioselectivity of these reactions. For Ethyl 2-chloro-6-methoxynicotinate, the methoxy (B1213986) group at the 6-position and the ethyl nicotinate (B505614) group at the 3-position will modulate the reactivity of the chlorine atom at the 2-position.

Recent advancements in synthetic methodology have also explored alternative pathways for the functionalization of pyridines, such as through the formation of Zincke imine intermediates. This strategy involves a ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a more reactive alkene-like species, allowing for regioselective halogenation under mild conditions. researchgate.netresearchgate.net Another innovative approach involves the use of designed phosphine (B1218219) reagents to activate the pyridine ring for halogenation. acs.orgnih.gov

Kinetic and Thermodynamic Aspects of Transformations

Thermodynamically, the SNAr reactions of 2-chloropyridines are generally favorable, as the formation of a new bond with the nucleophile is often stronger than the C-Cl bond being broken, and the aromaticity of the pyridine ring is restored in the final product.

The following table provides a qualitative overview of the expected influence of various factors on the kinetics of nucleophilic substitution of this compound.

FactorInfluence on Reaction RateRationale
Strong Nucleophile IncreaseA more reactive nucleophile will attack the electrophilic carbon center more readily.
Polar Aprotic Solvent IncreaseStabilizes the charged intermediate without solvating the nucleophile excessively.
Electron-withdrawing Substituents IncreaseStabilize the negative charge in the Meisenheimer intermediate.
Electron-donating Substituents DecreaseDestabilize the negative charge in the Meisenheimer intermediate.

Computational Chemistry Approaches for Reactivity Prediction and Mechanistic Rationalization

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the reactivity of molecules and elucidating reaction mechanisms. nanobioletters.comresearchgate.netnih.gov These methods allow for the calculation of various molecular properties that provide insights into a molecule's reactivity.

For a molecule like this compound, DFT calculations can be used to determine:

Molecular Geometry: Optimized bond lengths and angles provide a detailed picture of the molecule's three-dimensional structure.

Electronic Properties: The distribution of electron density, molecular electrostatic potential maps, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the most likely sites for nucleophilic and electrophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Reaction Pathways: The transition state structures and activation energies for proposed reaction mechanisms can be calculated to determine the most favorable pathway. This can help in rationalizing experimentally observed product distributions.

Computational studies on related 2-halopyridines have shown that DFT calculations can accurately predict their reactivity and vibrational spectra. researchgate.net For instance, calculations can reveal the shortening of the N-C(2) bond upon halogen substitution, which influences the reactivity at that position. Furthermore, computational studies have been instrumental in understanding the divergent reactivity observed in reactions of substituted dihydroisoquinolines, where the electronic and steric properties of substituents dictate the reaction outcome. acs.org

The table below summarizes key parameters that can be obtained from DFT calculations and their implications for the reactivity of this compound.

Calculated ParameterImplication for Reactivity
HOMO Energy Indicates the ability to donate electrons; higher energy suggests greater nucleophilicity of the molecule itself.
LUMO Energy Indicates the ability to accept electrons; lower energy suggests greater electrophilicity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Mulliken or NBO Charges Reveals the partial charges on each atom, identifying electrophilic and nucleophilic centers.
Transition State Energies Allows for the calculation of activation barriers, providing a quantitative measure of the kinetic feasibility of a reaction pathway.

While specific computational studies on this compound are not widely reported, the application of these established computational methods would provide significant insights into its reactivity and reaction mechanisms.

Analytical and Characterization Methodologies in Ethyl 2 Chloro 6 Methoxynicotinate Research

Advanced Spectroscopic Techniques for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural confirmation, with both ¹H and ¹³C NMR providing critical data on the hydrogen and carbon skeletons of the molecule. The chemical shifts, coupling constants, and integration of signals in ¹H NMR spectra help to identify the relative positions of protons, while ¹³C NMR provides insight into the number and type of carbon atoms present.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight of the derivatives and for obtaining fragmentation patterns that offer clues to the compound's structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is utilized to identify the functional groups present in the molecule. scielo.br These techniques measure the vibrational frequencies of bonds, which are characteristic of specific functional groups, such as C=O (carbonyl), C-O (ether), and C-Cl (chloro) groups.

Table 1: Spectroscopic Data for Characterization of Related Heterocyclic Compounds

TechniqueInformation ProvidedReference Compound Example
¹H NMR Proton environment and connectivityEthyl 6-chloro-2-ethoxynicotinate bldpharm.com
¹³C NMR Carbon skeleton and functional groupsEthyl 6-chloro-2-ethoxynicotinate bldpharm.com
LC-MS Molecular weight and purityEthyl 6-chloro-2-ethoxynicotinate bldpharm.com
FTIR/Raman Presence of specific functional groups2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives scielo.br

Chromatographic Methods for Purification and Purity Assessment of Reaction Products

Following a chemical synthesis, the reaction mixture typically contains the desired product alongside unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are essential for the separation and purification of the target compound and for the subsequent assessment of its purity.

Column chromatography is a widely used method for the purification of reaction products in a research setting. scielo.br In the case of derivatives of Ethyl 2-chloro-6-methoxynicotinate, a silica (B1680970) gel stationary phase is often employed, with a solvent system (eluent) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, used to separate the components based on their differential adsorption to the silica. scielo.br

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times. It is frequently used to assess the purity of the final product. By comparing the retention time of the main peak in the chromatogram to that of a known standard, and by calculating the peak area, the purity of the sample can be accurately determined. Both analytical and preparative HPLC can be used, for purity assessment and for purification, respectively.

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, can also be employed for purity analysis of specific derivatives.

Table 2: Chromatographic Methods in the Study of Related Compounds

MethodApplicationTypical Stationary PhaseTypical Mobile Phase
Column Chromatography Purification of reaction productsSilica GelHexane/Ethyl Acetate mixtures scielo.br
High-Performance Liquid Chromatography (HPLC) Purity assessment and purificationC18 or other modified silicaAcetonitrile/Water or other solvent gradients
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and structural confirmationC18 or other modified silicaAcetonitrile/Water with formic acid or other modifiers

Crystallographic Studies for Absolute Structure Determination

While spectroscopic methods provide valuable information about the connectivity of atoms, X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For instance, in a related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, X-ray crystallography revealed the dihedral angle between the quinoline (B57606) ring system and the ester group to be 54.97 (6)°. scilit.com It also detailed intermolecular interactions, such as π–π stacking, which are crucial for understanding the solid-state packing of the molecules. scilit.com Such studies provide an unparalleled level of structural detail that is invaluable for understanding the compound's properties and for computational modeling studies.

Table 3: Crystallographic Data for a Related Heterocyclic Compound

ParameterValueCompound
Crystal System Orthorhombic2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.br
Space Group P2₁2₁2₁2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.br
Unit Cell Dimensions a = 12.12 Å, b = 24.16 Å, c = 4.76 Å2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone scielo.br
Dihedral Angle (Ring-Ester) 54.97 (6)°ethyl 2-chloro-6-methylquinoline-3-carboxylate scilit.com
Shortest Centroid-Centroid Separation (π–π stacking) 3.6774 (9) Åethyl 2-chloro-6-methylquinoline-3-carboxylate scilit.com

Future Research Directions and Emerging Opportunities in Ethyl 2 Chloro 6 Methoxynicotinate Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of functionalized pyridines, such as Ethyl 2-chloro-6-methoxynicotinate, is a cornerstone of pharmaceutical and agrochemical research. The development of sustainable and efficient catalytic systems is paramount for environmentally benign and economically viable production. Future research in this area is poised to focus on several key aspects:

Transition-Metal Catalysis: The functionalization of the pyridine (B92270) ring through transition-metal catalysis is a well-established field. nih.gov However, the quest for more sustainable and efficient catalysts continues. Research is moving towards the use of earth-abundant metals like nickel to achieve selective C-H functionalization, which can override the intrinsic reactivity of the pyridine ring. nih.gov For this compound, this could enable the introduction of new functional groups at various positions, expanding its synthetic utility.

Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of pyridines. researchgate.netacs.org This technique allows for the generation of radical intermediates under gentle conditions, which can then react with the pyridine scaffold. Future work could explore the application of photoredox catalysis for the late-stage functionalization of this compound, allowing for the rapid generation of diverse derivatives.

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable processes. The development of heterogeneous catalysts for pyridine synthesis and functionalization is an active area of research. Future investigations could focus on designing robust and selective heterogeneous catalysts for the synthesis and modification of this compound.

A comparative overview of potential catalytic systems is presented in the table below:

Catalytic SystemPotential Advantages for this compoundKey Research Focus
Earth-Abundant Metal Catalysis (e.g., Ni) Cost-effective, reduced toxicity, novel reactivity. nih.govLigand design for regioselective C-H functionalization.
Photoredox Catalysis Mild reaction conditions, high selectivity, access to radical pathways. researchgate.netacs.orgDevelopment of new photocatalysts and exploration of novel reaction pathways.
Heterogeneous Catalysis Catalyst recyclability, continuous flow applications, reduced metal contamination in products.Design of stable and highly active solid-supported catalysts.

Exploration of Bio-inspired and Biocatalytic Transformations

The use of enzymes and bio-inspired catalysts offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis to the synthesis and modification of this compound is a largely unexplored but highly promising area.

Enzymatic Halogenation and Dehalogenation: While the chemical synthesis of halogenated pyridines is well-established, enzymatic halogenation offers a more environmentally friendly approach. nih.govnih.gov Research into halogenases could uncover enzymes capable of selectively chlorinating a precursor to this compound. Conversely, enzymatic dehalogenation could be employed to selectively remove the chlorine atom, providing a route to other functionalized nicotinates.

Biotransformation of the Pyridine Ring: Microorganisms containing dioxygenase enzymes have been shown to metabolize a variety of substituted pyridines, leading to hydroxylated products. nih.gov The regioselectivity of these biotransformations is often dependent on the position and nature of the substituents on the pyridine ring. nih.gov Future studies could investigate the biotransformation of this compound using such microorganisms to produce novel hydroxylated derivatives that would be difficult to access through conventional chemical synthesis. The metabolism of halogenated pyridines has been observed, suggesting that this compound could be a substrate for such enzymatic systems. nih.gov

Unusual Biotransformations: The field of drug metabolism has revealed a plethora of unusual enzymatic reactions, including ring cleavage of pyridines. hyphadiscovery.com Exploring the enzymatic degradation pathways of this compound could not only provide insights into its potential metabolic fate but also inspire the development of novel biocatalytic reactions for the synthesis of unique molecular scaffolds.

Expanding the Scope of Complex Molecule Synthesis

Substituted pyridines are key building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals. This compound, with its multiple functional groups, represents a versatile scaffold for the construction of more elaborate structures.

Cross-Coupling Reactions: The chloro-substituent at the 2-position of the pyridine ring is a prime handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of carbon and nitrogen-based substituents, providing a powerful tool for generating libraries of derivatives for biological screening. Future research will likely focus on applying modern, highly efficient cross-coupling protocols to this compound.

Late-Stage Functionalization: The ability to modify a complex molecule in the later stages of a synthesis is highly desirable as it allows for the rapid generation of analogues from a common intermediate. The development of methods for the late-stage functionalization of molecules containing the this compound core would be a significant advancement. This could involve the selective C-H functionalization of the pyridine ring or the modification of the existing substituents.

Synthesis of Bioactive Compounds: The nicotinic acid scaffold is present in numerous bioactive compounds. While direct evidence for the use of this compound in the synthesis of marketed drugs is currently limited, its structural features suggest its potential as a key intermediate. Future synthetic efforts could target the incorporation of this building block into novel analogues of known drugs or in the total synthesis of natural products containing a substituted pyridine ring.

Advanced Computational Design of Novel Derivatives and Reactions

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. The application of advanced computational methods to this compound can accelerate the discovery of new derivatives with desired properties and guide the development of novel synthetic methodologies.

Design of Novel Derivatives: Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can be employed to design novel derivatives of this compound with enhanced biological activity. By understanding the key interactions between the molecule and its biological target, it is possible to rationally design modifications that improve potency and selectivity.

Prediction of Reactivity and Regioselectivity: Density functional theory (DFT) calculations can provide valuable insights into the reactivity and regioselectivity of reactions involving this compound. These calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic routes to specific isomers. For instance, computational studies can help rationalize the regioselectivity of C-H functionalization reactions.

Catalyst Design: Computational methods can be used to design novel catalysts with improved activity and selectivity for the synthesis and functionalization of this compound. By modeling the transition states of catalytic cycles, it is possible to identify key catalyst-substrate interactions and design modifications to the catalyst that lower the activation energy and enhance the desired reaction pathway.

The table below summarizes the key computational approaches and their potential applications:

Computational MethodApplication to this compound Chemistry
Molecular Docking Prediction of binding modes and affinities to biological targets.
QSAR Development of models to predict biological activity based on molecular structure.
DFT Calculations Prediction of reaction mechanisms, reactivity, and regioselectivity.
Catalyst Modeling Design of new catalysts with enhanced performance for specific transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-chloro-6-methoxynicotinate, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Traditional Synthesis : Start with nicotinic acid derivatives, such as 6-methoxynicotinic acid, and introduce the chloro substituent via chlorination (e.g., using POCl₃ or SOCl₂). Subsequent esterification with ethanol under acidic conditions (e.g., H₂SO₄) yields the target compound. Monitor reaction progress via TLC and isolate via recrystallization or column chromatography .
  • Advanced Techniques : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves regioselectivity. Flow chemistry enables continuous production with precise temperature control, minimizing side reactions. For example, Martinez-Mayorga et al. (2010) achieved high yields (75–85%) using combined microwave and flow reactors for structurally similar nicotinate esters .
  • Yield Optimization : Key variables include catalyst choice (e.g., H₂SO₄ vs. p-TsOH), solvent polarity, and stoichiometric ratios of reagents like ethanol. For example, excess ethanol drives esterification to completion but may require careful purification to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts. The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) are diagnostic. Chlorine’s electronegativity deshields adjacent carbons, shifting peaks downfield .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups. Absence of -OH stretches (e.g., ~3200 cm⁻¹) indicates successful esterification .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 230.0452 for C₉H₁₀ClNO₃). Fragmentation patterns help confirm the chloro-methoxy substitution .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the chloro group’s electron-withdrawing effect enhances the reactivity of the adjacent carbonyl toward nucleophiles .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Structural analogs, such as Methyl 5-chloro-2-hydroxy-6-methylnicotinate, show antimicrobial activity via hydrogen bonding with active-site residues .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) to prioritize in vitro testing .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Critical Variable Analysis : Compare protocols for catalyst loading (e.g., H₂SO₄ concentration), reaction time, and purification methods. For instance, lower yields in batch reactions may stem from incomplete esterification, resolved via microwave-assisted heating .
  • Design of Experiments (DoE) : Use factorial designs to isolate factors like temperature or solvent polarity. For example, polar aprotic solvents (e.g., DMF) may improve solubility but compete with esterification kinetics .
  • Reproducibility Checks : Validate reported procedures with strict adherence to stoichiometry and moisture control, as hydrolysis of intermediates (e.g., 2-chloro-6-methoxynicotinic acid) can skew yields .

Q. What strategies improve crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation. The methoxy group’s hydrophobicity requires balanced polarity to induce crystal nucleation .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C promotes ordered crystal lattice formation.
  • Refinement Tools : Employ SHELXL for structure refinement. The program’s robust handling of disordered atoms and hydrogen bonding networks is critical for resolving complex crystallographic data .

Intermediate Research Questions

Q. How do the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The chloro group at position 2 activates the adjacent carbonyl toward nucleophilic attack (e.g., by amines or alkoxides), while the methoxy group at position 6 donates electron density via resonance, stabilizing intermediates .
  • Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., NaN₃ vs. KCN) in DMSO. Monitor reaction progress via HPLC to quantify substitution rates .

Hypothesis-Driven Research Questions

Q. What are the implications of structural analogs’ bioactivity on this compound’s potential applications?

  • Methodological Answer :

  • Bioactivity Extrapolation : Analogs like Methyl 5-chloro-2-hydroxy-6-methylnicotinate exhibit antimicrobial activity via enzyme inhibition. Test the target compound against bacterial cytochrome P450 enzymes using microplate assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values in enzyme inhibition assays. Computational SAR models can prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.